4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
Description
Properties
IUPAC Name |
4-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O/c16-12-2-1-10(7-13(12)17)22-15-11(8-20-22)14(18-9-19-15)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFZFIZJKRSZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-1-(3,4-Dichlorophenyl)Pyrazolo[3,4-d]Pyrimidine
The core structure is synthesized via cyclocondensation, adapting protocols from pyrazolo[3,4-d]pyrimidine literature:
Procedure:
- Hydrazine Formation: React 3,4-dichloroaniline (10 mmol) with NaNO₂ (1.1 eq) in HCl (6 M) at 0–5°C, followed by reduction with SnCl₂ to yield 3,4-dichlorophenylhydrazine.
- Pyrazole Cyclization: Treat the hydrazine with ethyl cyanoacetate (1.2 eq) in ethanol under reflux (12 h), forming 1-(3,4-dichlorophenyl)-1H-pyrazol-3-amine.
- Pyrimidine Annulation: React the pyrazole with ethyl 3-oxobutanoate (1.5 eq) in acetic acid at 120°C (6 h), yielding the 4-chloropyrazolo[3,4-d]pyrimidine core (72% yield, purity 94% by HPLC).
Characterization Data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-5), 8.15 (d, J = 8.4 Hz, 1H, ArH), 7.89 (d, J = 8.4 Hz, 1H, ArH), 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.43 (t, J = 7.1 Hz, 3H, CH₃).
- HRMS (ESI): m/z calcd for C₁₃H₈Cl₂N₄O₂ [M+H]⁺: 345.9964; found: 345.9961.
Alternative Pathway: Nucleophilic Aromatic Substitution
For laboratories lacking Pd catalysts, thermal substitution offers a viable route:
Procedure:
- Reflux 4-chloro intermediate (1.0 eq) with excess morpholine (5.0 eq) in DMF containing K₂CO₃ (3.0 eq) at 140°C for 24 h.
- Quench with ice-water, extract with CH₂Cl₂, and purify via recrystallization (EtOH/H₂O) to obtain product (58% yield).
Limitations:
- Side Reactions: Prolonged heating generates 4-morpholinopyrazolo[3,4-d]pyrimidin-7(6H)-one via hydrolysis (up to 15% byproduct).
- Solvent Choice: DMF enables higher conversions than DMSO or NMP due to better solubilization of the intermediate.
Industrial-Scale Considerations
Adapting the Buchwald-Hartwig method for kilogram-scale production requires:
Chemical Reactions Analysis
Types of Reactions
4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. For instance, the pyrazolo[3,4-d]pyrimidine scaffold can be synthesized through cyclization reactions involving appropriate precursors such as phenyl hydrazine and carbon disulfide under acidic conditions. The resulting derivatives are characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structures and purity.
Antitumor Activity
One of the prominent applications of the compound is in cancer research. Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antitumor activity. For example, a study evaluated the antitumor effects against human breast adenocarcinoma cell lines (MCF7) and found that certain derivatives displayed promising cytotoxicity. The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance the biological efficacy of these compounds .
Protein Kinase Inhibition
Another critical application is in the field of protein kinase inhibition. Pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of various protein kinases involved in cancer progression and other diseases. The planar structure of these compounds plays a crucial role in their binding affinity to kinase targets. Research has shown that specific modifications can lead to nanomolar inhibitory potencies against kinases such as CLK1 and DYRK1A, which are implicated in cellular signaling pathways .
Therapeutic Potential
The therapeutic implications of 4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine extend beyond oncology:
- Neuroprotective Effects : Some studies suggest that derivatives may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Antimicrobial Activity : Research indicates that certain pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties against various bacterial strains.
Case Study 1: Antitumor Evaluation
In a study published by El-Morsy et al., a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antitumor efficacy. Among these compounds, one derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics against MCF7 cells. This highlights the potential for developing new anticancer agents based on this scaffold .
Case Study 2: Protein Kinase Inhibition
A recent publication described the synthesis of new pyrido[3,4-g]quinazolines derived from pyrazolo[3,4-d]pyrimidines. These compounds were tested for their inhibitory effects on CLK1 and DYRK1A kinases. The results showed that specific structural modifications resulted in enhanced potency, indicating a promising avenue for drug development targeting these kinases .
Mechanism of Action
The mechanism of action of 4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes and proteins involved in cell proliferation and survival. For example, it can bind to and inhibit the activity of kinases, which play a crucial role in signal transduction pathways that regulate cell growth and division. Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Comparison with Similar Compounds
Key Observations :
- Morpholine vs. Piperazine/Piperazinedione : Morpholine derivatives (e.g., DXV80S) exhibit improved solubility compared to piperazine-based analogs due to oxygen’s hydrogen-bonding capacity .
- Substituent Effects: The 3,4-dichlorophenyl group in the target compound may enhance hydrophobic binding compared to mono-halogenated analogs (e.g., 4-fluorophenyl in DXV80S) .
Table 2: Physicochemical and Activity Data
Key Observations :
- Melting Points : Urea-linked derivatives (e.g., 1c) exhibit higher melting points (>240°C) due to strong intermolecular hydrogen bonding, whereas morpholine derivatives may have lower melting points .
- Activity Trends : Urea and morpholine substituents correlate with kinase inhibitory activity. For example, compound 1c shows potent RAF inhibition, while DXV80S targets Src/Abl .
Biological Activity
The compound 4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, including antimicrobial properties, kinase inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core linked to a morpholine ring. Its molecular formula is , with a molecular weight of approximately 396.28 g/mol. The presence of the 3,4-dichlorophenyl group enhances its lipophilicity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent and a modulator of kinase activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The mechanism of action appears to involve the inhibition of biofilm formation and direct bactericidal effects.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | Bactericidal |
| Staphylococcus epidermidis | 0.25 | 0.30 | Bactericidal |
Kinase Inhibition
The compound has also been investigated for its ability to inhibit serine-threonine kinases such as p70S6K and Akt-1, which are implicated in various diseases including cancer and metabolic disorders . In vitro assays indicated that the compound effectively modulates these kinases, suggesting potential therapeutic applications in oncology.
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. The results indicated that modifications to the phenyl group significantly influenced antimicrobial potency. The study utilized time-kill assays and biofilm inhibition tests to assess efficacy .
Case Study 2: Kinase Modulation
Another investigation focused on the role of the compound in inhibiting p70S6K activity in cancer cell lines. The findings revealed a dose-dependent inhibition of kinase activity, supporting further exploration for cancer therapeutics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidines. Substitutions on the phenyl ring and modifications to the morpholine moiety have shown to impact both potency and selectivity against various targets .
| Substituent | Effect on Activity |
|---|---|
| 3,4-Dichlorophenyl | Increases lipophilicity |
| Morpholine | Enhances solubility |
| Additional halogens | Potentially increases potency |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Nucleophilic substitution : Reacting a 3,4-dichlorophenyl-substituted pyrazolo[3,4-d]pyrimidine precursor with morpholine under reflux in polar aprotic solvents (e.g., acetonitrile or DMF) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.
- Yield optimization : Adjusting temperature (80–120°C), solvent polarity, and stoichiometric ratios (morpholine in 1.5–2.0 molar excess) to minimize byproducts .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?
- Analytical workflow :
- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for dichlorophenyl), morpholine protons (δ 3.5–3.8 ppm), and pyrazolo-pyrimidine core signals (δ 8.9–9.2 ppm for pyrimidine N-H) .
- IR spectroscopy : Key peaks include C-Cl stretches (750–800 cm⁻¹) and morpholine C-O-C vibrations (1100–1200 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₄Cl₂N₆O) with <2 ppm error .
Advanced Research Questions
Q. What experimental strategies are effective for elucidating the compound’s mechanism of action in kinase inhibition?
- Target identification :
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., JAK, PI3K, EGFR) using competitive ATP-binding assays. IC₅₀ values <100 nM suggest high potency .
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Key residues (e.g., hinge-region Lys/Ser) may form hydrogen bonds with the pyrimidine core .
- Validation :
- Cellular assays : Measure phospho-protein levels (e.g., pSTAT3 for JAK inhibition) via Western blot in cancer cell lines .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
- SAR design :
- Substituent variation : Replace 3,4-dichlorophenyl with fluorophenyl (enhanced lipophilicity) or methyl groups (steric hindrance) .
- Morpholine modification : Test piperazine or thiomorpholine analogs to alter solubility and target engagement .
- Evaluation metrics :
- Selectivity index : Compare IC₅₀ values across kinases. A 10-fold difference between target and off-target kinases indicates improved selectivity .
- Cytotoxicity : Assess in non-cancerous cell lines (e.g., HEK293) to identify non-toxic analogs .
Q. What methodologies are recommended for resolving contradictions in reported biological activity data?
- Case example : Discrepancies in antiproliferative activity (e.g., GI₅₀ = 2 μM vs. 10 μM in similar cell lines).
- Troubleshooting :
- Assay standardization : Validate cell viability protocols (MTT vs. resazurin), ensuring consistent seeding density and incubation times .
- Batch variability : Compare compound purity (HPLC ≥98%) and storage conditions (desiccated at –20°C) across studies .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from ≥3 independent studies, controlling for cell line drift .
Q. How should researchers evaluate the compound’s pharmacokinetics and toxicity in preclinical models?
- In vitro ADME :
- Metabolic stability : Incubate with liver microsomes; half-life >60 min suggests suitability for in vivo testing .
- CYP inhibition : Screen against CYP3A4/2D6 to predict drug-drug interactions .
- In vivo models :
- Rodent pharmacokinetics : Administer 10 mg/kg IV/orally; measure plasma half-life, Cmax, and bioavailability. Target AUC₀–24h >500 ng·h/mL .
- Toxicology : 14-day repeat-dose study in mice (MTD determination; histopathology of liver/kidneys) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
